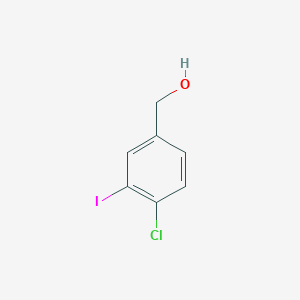

(4-Chloro-3-iodophenyl)methanol

Description

Properties

IUPAC Name |

(4-chloro-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQYBNUCHOJSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545571 | |

| Record name | (4-Chloro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104317-95-5 | |

| Record name | 4-Chloro-3-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104317-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Iodophenyl Methanol and Analogous Structures

Strategies for Carbon-Halogen Bond Formation on the Aromatic Ring

The regioselective introduction of chlorine and iodine onto the phenyl ring is a critical aspect of synthesizing (4-Chloro-3-iodophenyl)methanol. Various methods have been developed to achieve this with high selectivity.

Regioselective Electrophilic Halogenation Protocols

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to an aromatic system. wikipedia.org The reactivity of the aromatic ring and the choice of catalyst are crucial for the success of these reactions. masterorganicchemistry.com For less reactive substrates, such as benzene (B151609) derivatives, a Lewis acid catalyst is typically required to enhance the electrophilicity of the halogen. wikipedia.org

The starting material for the synthesis of this compound can be 4-chlorotoluene (B122035). sigmaaldrich.com The chlorine atom and the methyl group on the aromatic ring direct incoming electrophiles. The methyl group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The iodination of 4-chlorotoluene would be expected to occur at the positions ortho to the methyl group and meta to the chlorine atom, or ortho to the chlorine atom and meta to the methyl group.

One approach for regioselective iodination involves using a mixture of iodine and an oxidizing agent, such as nitric acid or iodic acid, to generate the electrophilic iodine species "I+". wikipedia.org For strongly deactivated arenes, a powerful reagent can be generated from a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org

Another method employs silver salts to facilitate regioselective iodination. For instance, the iodination of chlorinated aromatic compounds using reagents like Ag₂SO₄/I₂, AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ provides access to various iodoarenes. nih.govdocumentsdelivered.com Specifically, for 3-chlorotoluene, the use of AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ selectively introduces the iodine atom at the position para to the chlorine substituent. nih.govdocumentsdelivered.com

The table below summarizes some electrophilic halogenation reactions on related substrates.

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Toluene (B28343) | Cl₂, FeCl₃ | o-chlorotoluene, p-chlorotoluene | byjus.com |

| 3-Chlorotoluene | AgSbF₆/I₂, AgBF₄/I₂, or AgPF₆/I₂ | 3-Chloro-6-iodotoluene | nih.govdocumentsdelivered.com |

| 3-Hydroxybenzaldehyde | NCS, p-toluenesulfonic acid | 2-chloro-5-hydroxybenzaldehyde, 4-chloro-3-hydroxybenzaldehyde | echemi.com |

Halogen Exchange Reactions via Metalation or Nucleophilic Substitution

Halogen exchange reactions provide an alternative route for the synthesis of haloarenes. The lithium-halogen exchange reaction is a powerful tool in process chemistry for the preparation of organolithium reagents, which can then be reacted with an electrophile. researchgate.net This reaction is particularly useful for introducing a halogen at a specific position on an aromatic ring. For instance, an aryl bromide can be treated with an alkyllithium reagent, such as n-butyllithium, to form an aryllithium species, which can then be quenched with an iodine source to yield the corresponding aryl iodide. researchgate.net

Aryl halides can also undergo nucleophilic substitution reactions, although this is generally more challenging than for alkyl halides due to the strength of the carbon-halogen bond in aryl halides. nagwa.com However, under specific conditions, such as the Halex process, halogen exchange can be achieved. For example, the fluorination of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) can be accomplished using spray-dried KF as a fluorinating agent and a phase transfer catalyst. researchgate.net While this example involves fluorine, similar principles can be applied to other halogens.

Oxidative Iodination Approaches

Oxidative iodination methods offer a practical way to introduce iodine onto an aromatic ring. These methods typically involve the use of an iodine source in the presence of an oxidizing agent. For example, iodine(III) reagents can be used to mediate the oxidative halogenation of various organic substrates. rsc.org A protocol for the iodine(III)-mediated oxidative chlorination, bromination, and iodination of chromone (B188151) derivatives has been developed using alkyl halides as the halogen source. rsc.org

Another approach involves the use of hypervalent iodine reagents. For instance, the synthesis of 4-thio/selenocyanated pyrazoles has been achieved via a hypervalent iodine-mediated electrophilic thio/selenocyanation. beilstein-journals.org This method involves the in situ generation of a reactive electrophilic species from the reaction of a hypervalent iodine oxidant with a thiocyanate (B1210189) or selenocyanate (B1200272) source. beilstein-journals.org

Construction of the Benzylic Alcohol Moiety

Once the desired 4-chloro-3-iodo substitution pattern is established on the aromatic ring, the next key step is the construction of the benzylic alcohol functional group.

Reduction of Corresponding Aldehydes or Carboxylic Acid Derivatives

A common and straightforward method for synthesizing benzylic alcohols is the reduction of the corresponding aldehydes or carboxylic acids. The precursor, 4-chloro-3-iodobenzaldehyde, is a known compound. uni.lubiosynth.com

Various reducing agents can be employed for this transformation. For the reduction of an aldehyde to a primary alcohol, mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient. For the reduction of a carboxylic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required.

A patent describes the synthesis of (3-Methoxy-4-methylphenyl)methanol from 3-methoxy-4-methyl-benzoic acid using LiAlH₄ in dry THF. A similar strategy could be applied to reduce a 4-chloro-3-iodobenzoic acid derivative. Another patent details the reduction of 4-chlorobenzophenone (B192759) to 4-chlorodiphenyl methanol (B129727) using potassium borohydride in ethanol (B145695). google.com

The table below provides examples of the reduction of carbonyl compounds to alcohols.

| Starting Material | Reducing Agent(s) | Product | Reference(s) |

| 3-methoxy-4-methyl-benzoic acid | LiAlH₄ | (3-Methoxy-4-methylphenyl)methanol | |

| 4-chlorobenzophenone | Potassium borohydride | 4-chlorodiphenyl methanol | google.com |

Organometallic Additions (e.g., Grignard, Organolithium) to Aryl Aldehydes or Ketones

Organometallic reagents, such as Grignard and organolithium reagents, are widely used for the formation of carbon-carbon bonds and the synthesis of alcohols. The addition of an organometallic reagent to an aldehyde or ketone is a classic method for preparing secondary and tertiary alcohols. organic-chemistry.org

For the synthesis of a primary benzylic alcohol like this compound, a Grignard reagent derived from a 4-chloro-3-iodo-halobenzene could be reacted with formaldehyde (B43269). A patent describes a Grignard reagent method where a corresponding chlorobenzene (B131634) is used to synthesize a Grignard reagent, which is then reacted with formaldehyde to obtain the corresponding benzyl (B1604629) alcohol. google.com

Alternatively, an organolithium reagent could be generated via lithium-halogen exchange from a suitable dihalo-precursor and then reacted with formaldehyde. The use of functionalized organometallic reagents has expanded the scope of these reactions, allowing for the presence of various functional groups. msu.edu

Multi-Step Synthesis from Readily Available Precursors

The synthesis of this compound, a di-halogenated aryl-methanol, necessitates a strategic multi-step approach to ensure correct regiochemistry and high yields. The selection of starting materials and the sequence of functional group introductions are critical to the successful synthesis of the target molecule.

Sequential Functionalization of Halogenated Benzenes

A common and effective strategy for synthesizing polysubstituted benzene rings involves the sequential introduction of functional groups onto a simpler, readily available benzene derivative. youtube.comlumenlearning.com The directing effects of the substituents already on the ring guide the position of the incoming groups. For the synthesis of this compound, a logical pathway starts with a precursor that already contains one or more of the desired functionalities or can be easily converted to them.

A plausible synthetic route begins with 4-chlorobenzoic acid. The carboxyl group is a meta-director, which would facilitate the introduction of an iodine atom at the desired position 3. However, direct iodination might be challenging. A more controlled approach involves starting with a precursor like 4-chloro-3-nitrobenzoic acid. The nitro group can be introduced and then converted to an iodo group via a Sandmeyer-type reaction.

A representative synthetic pathway is detailed below:

Nitration of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is nitrated to introduce a nitro group at the 3-position, yielding 4-chloro-3-nitrobenzoic acid. The carboxylic acid group directs the nitration to the meta position.

Reduction of the Nitro Group: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group, forming 3-amino-4-chlorobenzoic acid.

Diazotization and Iodination (Sandmeyer Reaction): The amino group is converted into a diazonium salt, which is then displaced by iodine using potassium iodide to yield 4-chloro-3-iodobenzoic acid.

Reduction of the Carboxylic Acid: The final step is the reduction of the carboxylic acid group of 4-chloro-3-iodobenzoic acid to a hydroxymethyl group. This reduction can be efficiently carried out using reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemicalbook.com

An alternative route could start from 4-chloro-3-nitrotoluene. Oxidation of the methyl group to a carboxylic acid, followed by the sequence described above, is also a viable strategy. Another approach involves the reduction of the corresponding aldehyde, (4-chloro-3-iodophenyl)benzaldehyde, which itself can be synthesized from precursors like 4-chloro-3-methoxy benzaldehyde (B42025). researchgate.net

The following table summarizes a potential synthetic sequence starting from 4-chlorobenzoic acid.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 4-Chlorobenzoic Acid | HNO₃, H₂SO₄ | 4-Chloro-3-nitrobenzoic acid | Introduction of a nitro group at the meta position. |

| 2 | 4-Chloro-3-nitrobenzoic acid | Fe, HCl or H₂, Pd/C | 3-Amino-4-chlorobenzoic acid | Conversion of the nitro group to an amino group. |

| 3 | 3-Amino-4-chlorobenzoic acid | 1. NaNO₂, H₂SO₄; 2. KI | 4-Chloro-3-iodobenzoic acid | Conversion of the amino group to an iodo group. |

| 4 | 4-Chloro-3-iodobenzoic acid | BH₃·THF | This compound | Reduction of the carboxylic acid to the alcohol. |

Stereoselective Approaches (if applicable to chiral analogs or future research)

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogs, which could be of interest in various fields of chemical research. Chiral benzylic alcohols are important building blocks in organic synthesis.

Stereoselective methods for analogous structures typically involve two main strategies:

Asymmetric Reduction of a Prochiral Ketone: A prochiral ketone, such as 4-chloro-3-iodoacetophenone, could be reduced to the corresponding chiral secondary alcohol using a variety of stereoselective reducing agents. This approach establishes the chiral center at the carbinol carbon.

Asymmetric Addition to an Aldehyde: The addition of an organometallic reagent to the corresponding aldehyde, (4-chloro-3-iodophenyl)benzaldehyde, in the presence of a chiral catalyst or ligand can produce a chiral secondary alcohol.

The use of chiral auxiliaries, such as the tert-butanesulfinamide introduced by Ellman, represents a powerful method for the asymmetric synthesis of chiral amines, which can be extended to the synthesis of other chiral molecules. nih.gov For instance, the condensation of a chiral sulfinamide with an aldehyde forms a sulfinylimine, to which an organometallic reagent can add diastereoselectively. Subsequent removal of the auxiliary reveals the chiral alcohol.

Future research could explore the application of these established asymmetric methods to create chiral derivatives of this compound, potentially leading to new compounds with unique stereochemical properties. The development of catalytic asymmetric methods is particularly desirable as it minimizes waste and allows for the generation of enantiomerically enriched products from small amounts of a chiral catalyst. organic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and reaction times. Key reactions in the synthesis, such as Grignard reactions (if used in an alternative synthesis) and reductions, are particularly sensitive to reaction parameters. numberanalytics.comnumberanalytics.com

For the reduction of the carboxylic acid (or a corresponding aldehyde/ester) to the alcohol, several factors can be optimized:

Choice of Reducing Agent: While borane (B79455) complexes are effective, other reducing agents like lithium aluminum hydride (LiAlH₄) could be used, although they are less selective. The choice depends on the presence of other functional groups in the molecule.

Solvent: The solvent plays a critical role in solubilizing the reactants and modulating the reactivity of the reducing agent. Tetrahydrofuran (THF) and diethyl ether are common choices for these reductions. numberanalytics.com

Temperature: Many reduction reactions are exothermic and require careful temperature control, often being performed at low temperatures (e.g., 0 °C) to prevent side reactions and improve selectivity. numberanalytics.com

Reaction Time and Stirring: Ensuring the reaction goes to completion without forming degradation products requires optimizing the reaction time. Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous reactions. numberanalytics.com

The table below illustrates the optimization of a hypothetical Grignard reaction for the synthesis of a related benzylic alcohol, which is a common method for forming C-C bonds. numberanalytics.comwvu.edu

| Parameter | Condition A | Condition B | Condition C | Rationale for Optimization |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Toluene | THF has a higher boiling point than ether, allowing for higher reaction temperatures if needed. Toluene is used for even higher temperatures. numberanalytics.com |

| Temperature | 0 °C | Room Temperature | Reflux | Higher temperatures can increase the reaction rate but may also lead to more side products. Low temperatures often improve selectivity. numberanalytics.com |

| Grignard Reagent | 1.1 equivalents | 1.5 equivalents | 2.0 equivalents | A slight excess of the Grignard reagent is often used to ensure complete consumption of the starting material. numberanalytics.com |

| Catalyst | None | Cu(I) salts | Ni(II) salts | Catalysts can improve reaction rates and selectivity, especially for less reactive halides. numberanalytics.com |

Purification and Isolation Techniques for Halogenated Arylmethanols

The final step in any synthesis is the purification and isolation of the target compound in high purity. For solid organic compounds like this compound, several standard and advanced techniques can be employed.

Recrystallization: This is a primary technique for purifying solid compounds. simsonpharma.com It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. For halogenated arylmethanols, a variety of organic solvents such as toluene, xylene, or ethanol might be suitable. google.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography: Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and solubility in a mobile phase (the eluent). This technique is particularly useful for removing impurities with similar solubility characteristics to the product.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. simsonpharma.com This is often used during the work-up procedure to remove inorganic salts and other water-soluble byproducts.

Filtration: This technique is used to separate the solid product from the liquid phase, for example, after recrystallization. simsonpharma.com Vacuum filtration can be used to speed up the process. simsonpharma.com

Drying: After isolation, the purified solid is typically dried under vacuum to remove any residual solvent.

A patent for the purification of a similar compound, p-chlorobenzyl alcohol, details a process of cooling the reaction mixture, filtering the crude product, washing it with water, and then recrystallizing it from an organic solvent like o-xylene. google.com Another patent describes the purification of halogenated aromatic compounds by recrystallization from a solvent under pressure, which can enhance the purity of the final product. google.com

The following table summarizes common purification techniques and their applications for halogenated arylmethanols.

| Technique | Principle | Application for Halogenated Arylmethanols |

| Recrystallization | Difference in solubility at different temperatures. simsonpharma.com | Primary method for purifying the solid crude product. simsonpharma.com Solvents like toluene or ethanol can be effective. google.com |

| Column Chromatography | Differential adsorption on a stationary phase. | Separation of the product from byproducts with similar polarity. |

| Extraction | Differential solubility in immiscible liquids. simsonpharma.com | Used in the work-up to remove inorganic salts and water-soluble impurities. simsonpharma.com |

| Filtration | Separation of solids from liquids using a porous medium. simsonpharma.com | Isolation of the crystalline product after recrystallization. simsonpharma.com |

Chemical Reactivity and Derivatization Pathways of 4 Chloro 3 Iodophenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a versatile handle for a variety of chemical modifications, including nucleophilic substitution, esterification, etherification, oxidation, and the application of protecting group strategies.

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of (4-Chloro-3-iodophenyl)methanol can be transformed into a good leaving group, typically through protonation in the presence of a strong acid, facilitating nucleophilic substitution reactions. masterorganicchemistry.com This allows for the introduction of a range of nucleophiles at the benzylic position. For instance, reaction with hydrohalic acids (e.g., HBr, HI) can convert the alcohol into the corresponding benzylic halide. This transformation proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting benzylic carbocation. masterorganicchemistry.com

| Nucleophile | Reagent/Conditions | Product | Representative Yield (%) |

| Br⁻ | HBr, heat | (4-Chloro-3-iodophenyl)methyl bromide | 85-95 (Analogous Reactions) |

| I⁻ | HI, heat | (4-Chloro-3-iodophenyl)methyl iodide | 80-90 (Analogous Reactions) |

| CN⁻ | NaCN, DMSO | (4-Chloro-3-iodophenyl)acetonitrile | 70-85 (Analogous Reactions) |

| N₃⁻ | NaN₃, DMF | 1-(Azidomethyl)-4-chloro-3-iodobenzene | 80-95 (Analogous Reactions) |

Note: Yields are based on analogous reactions with substituted benzyl (B1604629) alcohols and may vary for this compound.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst, to form the corresponding esters. nih.govlibretexts.org Similarly, etherification can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. acs.orgnih.gov

Table 3.1.2.1: Representative Esterification Reactions

| Acylating Agent | Catalyst/Conditions | Product | Representative Yield (%) |

|---|---|---|---|

| Acetic Anhydride | Pyridine, DMAP | (4-Chloro-3-iodophenyl)methyl acetate | 90-98 libretexts.org |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (4-Chloro-3-iodophenyl)methyl benzoate | 85-95 (Analogous Reactions) |

Note: Yields are based on analogous reactions with substituted benzyl alcohols and may vary for this compound.

Table 3.1.2.2: Representative Etherification Reactions

| Alkylating Agent | Base/Conditions | Product | Representative Yield (%) |

|---|---|---|---|

| Methyl Iodide | NaH, THF | 1-(Methoxymethyl)-4-chloro-3-iodobenzene | 80-95 (Analogous Reactions) |

| Benzyl Bromide | K₂CO₃, Acetone | 1-(Benzyloxymethyl)-4-chloro-3-iodobenzene | 75-90 (Analogous Reactions) researchgate.net |

Note: Yields are based on analogous reactions with substituted benzyl alcohols and may vary for this compound.

Oxidation to Corresponding Aldehydes or Carboxylic Acids

The benzylic alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically stop at the aldehyde stage. chemistrysteps.comorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the formation of the carboxylic acid. researchgate.net

Table 3.1.3.1: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Representative Yield (%) |

|---|---|---|---|

| PCC | CH₂Cl₂, rt | 4-Chloro-3-iodobenzaldehyde | 80-95 chemistrysteps.commasterorganicchemistry.com |

| DMP | CH₂Cl₂, rt | 4-Chloro-3-iodobenzaldehyde | 85-95 (Analogous Reactions) |

| KMnO₄ | NaOH, H₂O, heat | 4-Chloro-3-iodobenzoic acid | 70-85 (Analogous Reactions) |

Note: Yields are based on analogous reactions with substituted benzyl alcohols and may vary for this compound.

Protection and Deprotection Strategies for the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the benzylic hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)) and methoxymethyl (MOM) ethers. masterorganicchemistry.comhighfine.comtotal-synthesis.comlibretexts.orgnih.govnih.govorganic-chemistry.org These groups can be introduced under mild conditions and later removed selectively.

Table 3.1.4.1: Protection and Deprotection of the Hydroxyl Group

| Protecting Group | Protection Reagents/Conditions | Deprotection Reagents/Conditions |

|---|---|---|

| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF |

| MOM | MOM-Cl, DIPEA, CH₂Cl₂ | HCl, MeOH |

Transformations of the Aromatic Halogen Substituents

The presence of both chlorine and iodine on the aromatic ring offers opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in these transformations, allowing for site-selective reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Due to the higher reactivity of the C-I bond, this compound can selectively undergo coupling at the 3-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. It is a versatile method for forming C(sp²)-C(sp²) bonds. rsc.orgkochi-tech.ac.jpnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a route to substituted alkynes. libretexts.orgwikipedia.org

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling the aryl halide with an amine. researchgate.netwikipedia.orgnih.govorganic-chemistry.org

Table 3.2.1.1: Representative Palladium-Catalyzed Cross-Coupling Reactions (Selective at the C-I bond)

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base/Conditions | Product | Representative Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, heat | (4'-Chloro-[1,1'-biphenyl]-3-yl)methanol | 80-95 (Analogous Reactions) kochi-tech.ac.jp |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | (4-Chloro-3-(phenylethynyl)phenyl)methanol | 85-95 (Analogous Reactions) wikipedia.org |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, heat | (E)-(4-Chloro-3-(2-phenylvinyl)phenyl)methanol | 70-85 (Analogous Reactions) wikipedia.org |

Note: Yields are based on analogous reactions with dihalogenated aromatic compounds and may vary for this compound. The selectivity for reaction at the C-I bond over the C-Cl bond is generally high under appropriate conditions.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, particularly Ullmann-type condensations, represent a classical yet potent method for forming carbon-heteroatom bonds. For this compound, the aryl iodide is the primary site for these transformations due to the higher reactivity of the C-I bond compared to the C-Cl bond. These reactions are typically used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Modern protocols often employ copper(I) salts, such as CuI, in the presence of a ligand and a base. organic-chemistry.orgacs.org The ligand, frequently a phenanthroline or a diamine, stabilizes the copper center and facilitates the catalytic cycle. The choice of solvent and base is crucial for reaction efficiency. For instance, the coupling of aryl iodides with aliphatic alcohols can be achieved using a catalyst system of copper(I) iodide, 1,10-phenanthroline, and a base like cesium carbonate. organic-chemistry.org Such methods are valued for their operational simplicity and tolerance of various functional groups, including the benzylic alcohol present in the substrate. organic-chemistry.org

In the context of this compound, these reactions would lead to the formation of novel ethers, amines, and thioethers, selectively at the C3 position. The conditions can often be tuned to prevent side reactions involving the benzylic alcohol.

Table 1: Representative Conditions for Copper-Mediated Ullmann-Type Couplings of Aryl Iodides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |

|---|---|---|---|---|---|

| Aliphatic Alcohols | CuI / 1,10-phenanthroline | Cs₂CO₃ | Toluene or neat alcohol | 110 °C | Aryl-Alkyl Ether |

| Alkylamines | CuI / Ethylene glycol | K₃PO₄ | 2-Propanol | 80-90 °C | Aryl-Alkylamine |

This table presents generalized conditions for Ullmann-type reactions on aryl iodides, which are applicable to the selective functionalization of the C-I bond in this compound.

Furthermore, copper(I) serves as a critical co-catalyst in the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides. wikipedia.org This reaction proceeds under mild conditions and demonstrates high chemoselectivity for the aryl iodide over the aryl chloride, enabling the synthesis of 3-alkynyl-4-chlorobenzyl alcohols. wikipedia.orgorganic-chemistry.org

Directed Ortho-Metalation and Subsequent Quenching with Electrophiles

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The reaction utilizes a directed metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to direct deprotonation at an adjacent ortho-position. wikipedia.orgorganic-chemistry.org

In this compound, the hydroxymethyl group (-CH₂OH) can function as a DMG after in-situ deprotonation to its corresponding alkoxide (-CH₂O⁻Li⁺). illinois.eduuwindsor.ca This lithium benzyloxide directs the lithiation to the available ortho C-H bonds. The substrate has two such positions: C2 and C6. The C2 position is flanked by the bulky iodine atom, which may sterically hinder the approach of the base. Therefore, metalation is anticipated to occur preferentially at the C6 position.

Once the ortho-lithiated intermediate is formed, it can be trapped by a wide variety of electrophiles to introduce new functional groups. organic-chemistry.orgnih.gov This two-step sequence provides a route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution. However, a potential competing pathway is halogen-metal exchange, where the organolithium reagent reacts with the aryl iodide. This process is often faster than deprotonation, especially with aryl iodides and bromides. uwindsor.ca The choice of organolithium base and reaction temperature is therefore critical to favor the desired DoM pathway.

Table 2: Common Electrophiles for Quenching ortho-Lithiated Species

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbonyl Compounds | Acetone, Benzaldehyde (B42025) | Tertiary or Secondary Alcohol |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Alkyl Group |

| Carboxylation | Carbon dioxide (CO₂) | Carboxylic Acid |

| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl Group (-SiMe₃) |

| Borylation | Triisopropyl borate | Boronic Ester |

This table lists common electrophiles used in DoM reactions, which could be applied to functionalize the C6 position of this compound following ortho-lithiation.

Nucleophilic Aromatic Substitution with Activated Halogens

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This pathway is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.

In the case of this compound, the aromatic ring lacks strong activation. The substituents present are a weakly activating hydroxymethyl group (-CH₂OH) and two deactivating halogens. Consequently, neither the chlorine nor the iodine atom is considered activated towards a classical SNAr mechanism under standard conditions. Displacement of either halide by a nucleophile would require harsh reaction conditions (high temperature and pressure) and is generally not a favored or selective transformation for this substrate. Alternative metal-catalyzed cross-coupling reactions are overwhelmingly preferred for functionalizing the C-Cl and C-I bonds.

Chemo- and Regioselective Functionalization Studies

The synthetic utility of this compound lies in the differential reactivity of its functional groups, which allows for a high degree of chemo- and regioselectivity. The primary sites for reaction are the benzylic alcohol, the carbon-iodine bond, the carbon-chlorine bond, and the aromatic C-H bonds. The established reactivity hierarchy for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, which is central to the selective functionalization of this molecule. wikipedia.org

Selective C-I Bond Functionalization : The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. wikipedia.orgwikipedia.orgnih.gov By carefully selecting the catalyst, base, and reaction conditions, it is possible to selectively couple a wide range of partners at the C3 position while leaving the C-Cl bond and the benzylic alcohol untouched. For example, a Sonogashira coupling can be performed at room temperature to selectively react with the aryl iodide. wikipedia.orgnih.gov

Sequential C-I and C-Cl Functionalization : After the initial selective reaction at the C-I bond, the less reactive C-Cl bond can be functionalized under more forcing conditions (e.g., higher temperatures, stronger ligands) in a subsequent cross-coupling reaction. This sequential approach allows for the programmed introduction of two different aryl, vinyl, or alkynyl groups at the C3 and C4 positions.

C-H Bond Functionalization via DoM : As discussed in section 3.2.3, directed ortho-metalation provides a pathway to functionalize the C-H bond at the C6 position. This method is orthogonal to cross-coupling, as it targets a different type of bond, thus expanding the range of possible derivatives.

Benzylic Alcohol Modification : The -CH₂OH group can undergo standard alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. These transformations can be performed before or after modification of the aromatic ring, further increasing the molecular diversity that can be generated from this starting material.

Table 3: Summary of Chemo- and Regioselective Transformations

| Target Site | Reaction Type | Position | Key Features |

|---|---|---|---|

| C-I Bond | Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) | C3 | High reactivity, mild conditions, preserves C-Cl bond. |

| C-Cl Bond | Pd-catalyzed Cross-Coupling | C4 | Lower reactivity, requires more forcing conditions than C-I. |

| C-H Bond | Directed ortho-Metalation (DoM) | C6 | Functionalization via lithiation and electrophilic quench. |

Mechanistic Investigations of Key Transformations

The key transformations of this compound are governed by well-established mechanistic principles.

Palladium/Copper-Catalyzed Cross-Coupling (e.g., Sonogashira Reaction) : The most widely accepted mechanism involves two interconnected catalytic cycles. wikipedia.org

Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (preferentially the C-I bond) to a Pd(0) species, forming a Pd(II) intermediate. This is often the rate-determining step. This is followed by transmetalation and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex, transferring the alkynyl group to the palladium center. wikipedia.org The higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step is the basis for the chemoselectivity of these reactions.

Directed ortho-Metalation (DoM) : The mechanism involves the coordination of an alkyllithium base to the heteroatom of the DMG (in this case, the oxygen of the lithium benzyloxide). wikipedia.orgorganic-chemistry.org This pre-coordination complex positions the base in proximity to the ortho-proton, facilitating its abstraction and leading to a kinetically favored deprotonation over other acidic protons. organic-chemistry.orguwindsor.ca The resulting ortho-lithiated species is a stabilized carbanion that readily reacts with added electrophiles. The crucial factors influencing the outcome are the directing ability of the DMG, the stoichiometry and type of the organolithium base, the solvent, and the temperature, which can also influence the competition with halogen-metal exchange.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Iodophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural determination of (4-Chloro-3-iodophenyl)methanol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating character of the hydroxymethyl group.

The aromatic region would likely show three signals due to the three non-equivalent protons on the benzene (B151609) ring. The proton at C2 (ortho to the iodine) would likely appear as a doublet, coupled to the proton at C6. The proton at C6 (ortho to the chlorine) would appear as a doublet of doublets, coupled to the protons at C2 and C5. The proton at C5 would appear as a doublet, coupled to the proton at C6. The benzylic protons of the CH₂OH group would typically appear as a singlet, though coupling to the hydroxyl proton might be observed under certain conditions. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| Ar-H (C2) | 7.8 - 8.0 | d | ~2 |

| Ar-H (C5) | 7.3 - 7.5 | dd | ~8, 2 |

| Ar-H (C6) | 7.5 - 7.7 | d | ~8 |

| CH ₂OH | ~4.6 | s | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the benzylic carbon. The carbons directly attached to the halogens (C3 and C4) will show characteristic shifts. The carbon bearing the iodine (C3) is expected to be significantly shifted to a lower field, while the carbon bearing the chlorine (C4) will also be deshielded.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C H₂OH | ~64 |

| Ar-C -I (C3) | ~95 |

| Ar-C -Cl (C4) | ~135 |

| Ar-C H (C5) | ~129 |

| Ar-C H (C6) | ~131 |

| Ar-C H (C2) | ~140 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H2-H6, H5-H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each protonated aromatic carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the signal for the C2 proton would show a correlation to the signal for the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, NOE correlations would be expected between the benzylic protons and the aromatic proton at C2, confirming their close spatial relationship.

While ¹⁹F NMR is a highly sensitive and informative technique, it is not applicable here as there is no fluorine in the molecule. ¹²⁷I NMR could theoretically be used to probe the iodine nucleus. However, ¹²⁷I is a quadrupolar nucleus (spin I = 5/2), which generally leads to very broad NMR signals for covalently bonded iodine, often too broad to be observed with standard high-resolution NMR spectrometers. researchgate.nethuji.ac.il Therefore, ¹²⁷I NMR is typically not a practical method for the routine characterization of organic iodides like this compound. researchgate.nethuji.ac.il Its application is more common in studies of highly symmetric ionic species. huji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₆ClIO), the expected monoisotopic mass can be calculated with high accuracy.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ would be observed, along with a significant [M+2]⁺ peak corresponding to the ³⁷Cl isotope.

Common fragmentation pathways in the mass spectrum would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, and halogen atoms.

Predicted HRMS Data and Fragmentation for this compound:

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₆³⁵ClIO]⁺ | 267.9152 |

| [M+2]⁺ | [C₇H₆³⁷ClIO]⁺ | 269.9122 |

| [M-OH]⁺ | [C₇H₅³⁵ClI]⁺ | 250.9097 |

| [M-CH₂OH]⁺ | [C₆H₃³⁵ClI]⁺ | 236.8941 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, and C-O bonds, as well as absorptions related to the aromatic ring.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Predicted IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and details of intermolecular interactions. To date, no public crystal structure of this compound has been reported.

Should a suitable single crystal be grown, X-ray diffraction analysis would be expected to reveal several key structural features. The geometry of the benzene ring would be slightly distorted from a perfect hexagon due to the electronic effects of the substituents. The C-Cl and C-I bond lengths would be consistent with those observed in other chlorinated and iodinated aromatic compounds.

Crucially, the analysis would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that hydrogen bonding involving the hydroxyl group would be a dominant feature, with the hydroxyl group of one molecule acting as a hydrogen bond donor to the hydroxyl oxygen or a halogen atom of a neighboring molecule, forming chains or more complex networks. Pi-stacking interactions between the aromatic rings might also play a role in stabilizing the crystal lattice.

Hypothetical Crystal Data Table for this compound:

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 (for monoclinic) |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

Applications in Advanced Organic Synthesis and Materials Science

Precursors for the Synthesis of Complex Polyhalogenated Aromatic Architectures

The presence of two distinct halogen atoms on the phenyl ring of (4-Chloro-3-iodophenyl)methanol offers orthogonal reactivity, a key feature for the stepwise and controlled synthesis of complex polyhalogenated aromatic architectures. The carbon-iodine bond is significantly more reactive towards various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine bond. cymitquimica.comnih.govresearchgate.net This differential reactivity allows for selective functionalization at the 3-position, leaving the chlorine atom at the 4-position available for subsequent transformations.

This strategic approach enables the introduction of a wide array of substituents, including aryl, alkynyl, and other functional groups, onto the aromatic core. The resulting poly-functionalized and poly-halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The hydroxymethyl group can be further modified or used as a handle for attachment to other molecules or surfaces.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| Iodo | ~57 | High |

| Chloro | ~81 | Low |

This interactive table highlights the difference in reactivity that allows for selective functionalization.

Building Blocks for Heterocyclic Compound Synthesis

This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. cymitquimica.com The hydroxymethyl group can be readily oxidized to an aldehyde, which can then participate in condensation reactions with various nucleophiles to form heterocyclic rings. For instance, the in-situ generation of the corresponding aldehyde from benzyl (B1604629) alcohols, including substituted derivatives, has been utilized in the synthesis of 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones through multi-component reactions. researchgate.netd-nb.info

Furthermore, the halogen substituents can direct cyclization reactions or be retained in the final heterocyclic product for further functionalization. The ability to construct diverse heterocyclic scaffolds is of paramount importance in drug discovery, as these motifs are prevalent in a vast number of biologically active molecules.

Intermediates in the Preparation of Chemical Probes and Ligands for Investigational Studies

The structural features of this compound make it an attractive intermediate for the synthesis of chemical probes and ligands for investigational studies in chemical biology and medicinal chemistry. nih.gov The di-halogenated phenyl ring can serve as a core scaffold, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR).

The discovery of a potent and selective Janus kinase 1 (JAK1) inhibitor, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, highlights the utility of chloro-substituted phenyl moieties in the design of targeted therapeutics. nih.gov While not directly synthesized from this compound, this example underscores the importance of this substitution pattern in achieving high ligand efficiency and favorable pharmacokinetic properties. The iodo group in this compound provides a reactive handle for introducing linking groups or reporter tags, which are essential components of chemical probes used to study biological processes.

Role in the Design and Synthesis of Scaffolds for Exploring Chemical Biology Applications

The development of novel molecular scaffolds is a cornerstone of chemical biology, enabling the exploration of new biological targets and pathways. This compound can be utilized in the design and synthesis of such scaffolds. nih.govresearchgate.net The rigid phenyl ring provides a defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological macromolecules.

For example, the synthesis of novel 4-phenoxyquinolines bearing various side chains as c-Met kinase inhibitors demonstrates the modular approach to scaffold design, where different building blocks are combined to optimize biological activity. nih.gov The halogenated phenyl motif of this compound can be incorporated into larger, more complex scaffolds to probe specific binding pockets in proteins or to develop new classes of bioactive molecules.

Potential as Monomers or Precursors for Functional Polymeric Materials

The polymerization of benzyl alcohols under acidic conditions to form poly(phenylenemethylene)s is a known process. kpi.ua Substituted benzyl alcohols, such as this compound, could potentially be used as monomers or precursors to create functional polymeric materials with tailored properties. The halogen atoms would impart specific characteristics to the resulting polymer, such as flame retardancy, altered solubility, and sites for post-polymerization modification.

The polymerization could proceed through the reactive benzyl alcohol moiety, while the halogen atoms remain intact on the aromatic rings of the polymer backbone. This would allow for subsequent cross-coupling reactions to introduce a variety of functional groups, leading to materials with applications in areas such as electronics, sensing, and catalysis.

Table 2: Potential Properties of Polymers Derived from this compound

| Property | Potential Influence of Halogen Substituents |

| Flame Retardancy | Increased due to the presence of chlorine and iodine. |

| Refractive Index | Likely to be higher than non-halogenated analogues. |

| Chemical Reactivity | The C-I and C-Cl bonds offer sites for further functionalization. |

| Solubility | Modified compared to the parent poly(phenylenemethylene). |

This interactive table outlines the potential impact of the halogen atoms on the properties of polymers derived from this monomer.

Utility in Cascade Reactions and Multi-Component Systems

Cascade reactions and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the rapid construction of complex molecules from simple starting materials in a single operation. dntb.gov.uaresearchgate.netrsc.orgnih.gov The functional groups present in this compound make it a suitable candidate for incorporation into such efficient synthetic sequences.

The hydroxymethyl group can be oxidized in situ to an aldehyde, which can then participate in a variety of MCRs to generate diverse molecular scaffolds. researchgate.netd-nb.info For instance, the synthesis of heterocyclic derivatives from benzyl alcohols has been achieved through one-pot reactions involving oxidation and subsequent cyclization. researchgate.netd-nb.info The presence of the halogen atoms provides additional opportunities for subsequent cascade reactions, such as intramolecular cyclizations or further cross-coupling reactions, to rapidly build molecular complexity. The development of cascade reactions involving this compound holds significant promise for the efficient synthesis of novel compounds with potential applications in various scientific disciplines. nih.govprinceton.edu

Future Research Directions and Perspectives in Halogenated Arylmethanol Chemistry

Development of More Sustainable and Green Synthetic Routes

A primary objective in modern chemical synthesis is the reduction of environmental impact. For halogenated aryl methanols like (4-Chloro-3-iodophenyl)methanol, traditional syntheses often rely on stoichiometric reagents and harsh reaction conditions. Future research is geared towards aligning synthetic protocols with the principles of green chemistry.

Key areas of development include:

Waste Prevention: Optimizing synthetic routes to maximize atom economy and minimize byproducts is a core goal. nih.gov This involves designing multi-step syntheses to be more efficient, thereby reducing resource consumption and waste generation. nih.gov

Use of Greener Solvents and Reagents: Research is exploring the replacement of hazardous organic solvents with greener alternatives like water, acetone, or solvent-free systems. rsc.orgtandfonline.com For instance, mechanochemical methods, such as ball milling, offer a solvent-free approach for organic reactions. tandfonline.com Similarly, replacing toxic methylating agents like methyl iodide with methanol (B129727) represents a greener choice. nih.gov

Catalysis over Stoichiometric Reagents: The shift from stoichiometric oxidants or reductants to catalytic systems is crucial. Photocatalysis, which uses light to drive reactions, is a promising technology for creating more sustainable synthetic pathways. nih.gov Electrochemical methods, using electrons as clean oxidants, also represent a sustainable alternative to classical approaches. rsc.org

| Green Chemistry Principle | Application in Halogenated Arylmethanol Synthesis |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Synthesis | Using and generating substances that possess little or no toxicity. |

| Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents & Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (e.g., protecting groups). |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. nih.govacs.org |

| Design for Degradation | Designing chemical products to break down into innocuous products after use. |

| Real-time Analysis | Developing analytical methodologies for real-time monitoring to prevent pollution. |

| Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

Exploration of Novel Reactivity Patterns under Mild Conditions

The dual halogen substitution on this compound offers rich possibilities for selective chemical transformations. Future research will focus on exploiting the distinct reactivity of the C-I and C-Cl bonds, as well as the hydroxyl group, under mild, finely-tuned conditions. The presence of iodine, for example, enhances reactivity in coupling and nucleophilic substitution reactions. cymitquimica.com Research into base-mediated acyl transfers and multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, highlights the trend towards creating complex molecules in fewer steps. nih.gov The development of new catalytic systems, including organocatalysts and photocatalysts, will be instrumental in unlocking new reaction pathways that are not accessible through traditional methods, allowing for precise control over which part of the molecule reacts. acs.orgwordpress.com

Chemoenzymatic or Biocatalytic Approaches for Enantioselective Synthesis

Many applications of halogenated aryl methanols, particularly in the pharmaceutical industry, require a specific enantiomer (a single mirror image of a chiral molecule). Biocatalysis, the use of enzymes to perform chemical reactions, is emerging as a powerful tool for achieving high enantioselectivity. nih.gov Future work in this area will concentrate on:

Enzyme Screening and Engineering: Identifying or engineering enzymes (such as alcohol dehydrogenases or lipases) that can selectively reduce a prochiral ketone precursor or resolve a racemic mixture of a halogenated aryl methanol.

Dynamic Kinetic Resolution: Developing processes where a racemic starting material is converted entirely into a single desired enantiomer, offering theoretical yields of 100%. nih.gov

Asymmetric Synthesis: Using enzymes to catalyze reactions that create the chiral center directly, such as the asymmetric reduction of a corresponding ketone, is a key focus. wordpress.com The Corey–Bakshi–Shibata (CBS) reagent is a well-known example of a catalyst used for the enantioselective reduction of prochiral ketones to produce chiral secondary alcohols. wordpress.com

These biocatalytic methods offer the advantages of high selectivity, mild reaction conditions (often in aqueous media), and a reduced environmental footprint compared to traditional chiral synthesis. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis of fine chemicals, including halogenated aryl methanols. youtube.com Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher selectivity, and enhanced safety, especially for hazardous reactions. youtube.comyoutube.com

When combined with automation, flow systems enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery. youtube.comnih.gov This integration facilitates faster optimization and scale-up of synthetic routes without the need for extensive re-optimization. youtube.com Future research will focus on developing robust, modular flow setups capable of performing multi-step syntheses of complex molecules like this compound and its derivatives in a fully automated fashion. nih.govchemrxiv.org

| Feature | Batch Chemistry | Flow Chemistry |

| Process Type | Materials are added to a vessel at the start; reaction proceeds over time. youtube.com | Reagents are continuously pumped through a reactor. youtube.com |

| Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. youtube.com |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Improved safety due to small reactor volumes and better heat dissipation. youtube.com |

| Scalability | Scale-up often requires significant re-optimization. | Easily scalable by running the system for a longer duration ("scaling out"). youtube.com |

| Efficiency | Can be slower due to step-wise isolation and purification. youtube.com | Enables telescoping of multi-step reactions, improving efficiency. youtube.com |

| Automation | More challenging to fully automate. | Highly suitable for automation and high-throughput applications. nih.gov |

Advanced Computational Methodologies for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning. Future perspectives involve the use of advanced computational models to predict reaction outcomes, design novel synthetic routes, and understand reaction mechanisms for halogenated aryl methanols. Fragment-based and computer-assisted drug discovery approaches are already being used to identify and optimize lead compounds. nih.gov For a molecule like this compound, computational methods can help predict the relative reactivity of the two different halogen atoms, guiding the choice of reagents and conditions for selective transformations. These predictive models can significantly reduce the amount of empirical experimentation required, accelerating the discovery and development process.

Design of Isotope-Labeled Analogs for Mechanistic or Analytical Studies

Isotope labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C or ¹⁴C), is a powerful technique for elucidating reaction mechanisms and for use as analytical standards. researchgate.net There are two main approaches: exchanging suitable atoms in the final product or building the molecule from already labeled starting materials. researchgate.net The synthesis of isotope-labeled versions of this compound can provide deep insights into how it and related compounds behave in chemical reactions. researchgate.net For example, labeling can help track the movement of specific atoms through a multi-step catalytic cycle. nih.gov While modern methods have improved the synthesis of labeled compounds, many still require harsh conditions or specialized equipment, indicating a need for continued research into milder and more accessible labeling procedures. nih.gov

Q & A

Q. What synthetic routes are commonly employed for (4-Chloro-3-iodophenyl)methanol, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions involving halogenated precursors. For example, analogous compounds like 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide are synthesized through stepwise condensation, followed by crystallization from methanol-acetic acid (5:2 v/v) solutions . Optimization includes controlling stoichiometry, temperature, and solvent polarity to enhance yield and purity. Slow evaporation from polar protic solvents (e.g., methanol) is critical for isolating crystalline products .

Q. What purification methods are recommended for isolating this compound with high purity?

Recrystallization using mixed solvents (e.g., methanol-acetic acid) is effective for removing unreacted starting materials and byproducts . Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) can further purify the compound. Analytical techniques like HPLC or GC-MS should validate purity, particularly for halogenated intermediates prone to side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns and hydroxyl group presence. Aromatic protons appear downfield (δ 7.2–8.0 ppm), while the hydroxyl proton is typically broad (~δ 1.5–5.0 ppm) .

- FT-IR : O-H stretching (~3200–3600 cm) and C-I/C-Cl vibrations (~500–700 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., chlorine/iodine signatures) .

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.7107 Å) resolves the structure. The SHELX suite refines parameters, with hydrogen atoms constrained using riding models (C–H = 0.93–0.96 Å) and thermal parameters tied to parent atoms . Intermolecular O–H⋯O hydrogen bonds and halogen (I/Cl) interactions stabilize the lattice. Dihedral angles between aromatic rings (e.g., 52.13° in analogs) reveal steric and electronic effects .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts molecular geometry, frontier orbitals, and electrostatic potentials. Key parameters include:

Q. How can researchers address contradictions in spectroscopic or crystallographic data for halogenated analogs?

- Iterative refinement : Cross-validate SC-XRD data with SHELXL, adjusting hydrogen bonding and thermal parameters to minimize R-factors (e.g., R1 < 0.05) .

- Multi-technique validation : Compare NMR/IR data with computational predictions to resolve ambiguities (e.g., hydroxyl vs. aromatic proton overlap) .

- Error analysis : Use tools like CrysAlis PRO to assess absorption corrections (Tmin/Tmax) and data completeness (θmax/θmin) .

Q. What strategies mitigate low yields in the synthesis of this compound derivatives?

- Protecting groups : Temporarily block the hydroxyl group during halogenation to prevent side reactions .

- Catalytic systems : Use Pd/Cu catalysts for Ullmann-type couplings to enhance iodine incorporation .

- Solvent optimization : High-polarity solvents (e.g., DMF) improve solubility of iodinated intermediates .

Data Analysis and Reproducibility

Q. How should researchers handle discrepancies between experimental and computational bond lengths/angles?

- Parameter constraints : Refine SHELXL models with restrained bond lengths/angles from analogous structures .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) in SC-XRD data distinguish static disorder from dynamic effects .

- Benchmarking : Compare DFT-optimized geometries with crystallographic data to identify systematic errors (e.g., van der Waals radii approximations) .

Q. What open-data practices ensure reproducibility in studies involving this compound?

- Deposit crystallographic data in the Cambridge Structural Database (CSD) or IUCr archives with full refinement details (e.g., SHELXL .res files) .

- Share raw spectra (NMR, IR) in public repositories like Zenodo, adhering to FAIR principles .

- Document synthetic protocols with step-by-step metadata (e.g., temperature, solvent ratios) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.